N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a thioacetamide-linked 3,4-dichlorophenyl moiety. The molecule’s structural complexity arises from its fused triazole-pyridazine system, which is known to confer diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDMBVILFPSQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structure, it’s plausible that it could influence pathways involving pyridine-containing enzymes or receptors.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Biological Activity
N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenyl moiety and a triazolo-pyridazine scaffold. The presence of sulfur in the thioacetamide group enhances its reactivity and biological interactions.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific compound under discussion has been evaluated for its antibacterial activity and is believed to possess similar or enhanced efficacy due to its structural attributes.
Anticancer Properties
The triazole framework is recognized for its potential as an anticancer agent. Studies have demonstrated that compounds with this moiety can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, triazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins .
Inhibition of Kinases
The compound has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. Inhibitors targeting p38 MAPK are being explored for their therapeutic potential in treating inflammatory diseases and certain cancers. The specific interactions and binding affinities of this compound with p38 MAPK warrant further investigation to elucidate its full therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies for triazole derivatives have revealed that modifications at various positions significantly influence biological activity. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Addition of electron-withdrawing groups | Increased potency against bacterial strains |
| 2 | Variation in substituents on the pyridine ring | Altered selectivity towards cancer cells |
| 3 | Changes in the thio group | Enhanced binding affinity to target enzymes |
These findings suggest that strategic modifications can optimize the pharmacological profile of the compound.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various triazole derivatives including this compound:
- Tested Strains : S. aureus, E. coli, Pseudomonas aeruginosa
- Results : The compound exhibited MIC values comparable to established antibiotics, indicating strong potential as an antimicrobial agent.
Study on Anticancer Activity
Another study assessed the anticancer properties of triazole derivatives:
- Cell Lines : MCF7 (breast cancer), HeLa (cervical cancer)
- Findings : The compound induced significant apoptosis in both cell lines with IC50 values lower than those observed for conventional chemotherapeutics.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Pyridine Isomerism : The pyridin-3-yl substituent may engage in distinct hydrogen-bonding or π-stacking interactions relative to pyridin-2-yl derivatives, influencing target selectivity .
Functional Analogues with Modified Linkers
Key Observations :
- Thioacetamide vs. Propenoic Acid Linkers: The thioacetamide group in the target compound may improve membrane permeability compared to polar propenoic acid derivatives .
Research Findings and Implications
- Thermal Stability : Analogous triazolo-pyridazine compounds exhibit melting points ranging from 187°C to 253°C, suggesting robust thermal stability for the target compound .
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural inferences.
Synthetic Accessibility : The dichlorophenyl and pyridin-3-yl groups may pose challenges in regioselective synthesis compared to methoxy-substituted analogs.
Future Directions : Priority should be given to in vitro assays evaluating kinase inhibition and cytotoxicity relative to the analogs listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
